

Comparative Selectivity Profile of Aloisine RP106 and Other Cyclin-Dependent Kinase Inhibitors

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Compound of Interest		
Compound Name:	Aloisine RP106	
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This guide provides a comprehensive comparison of the kinase selectivity profile of **Aloisine RP106** with other well-established cyclin-dependent kinase (CDK) inhibitors: Flavopiridol, Roscovitine, and Olomoucine. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in cell cycle regulation and oncology.

Executive Summary

Aloisine RP106 is a member of the aloisine family of pyrrolo[2,3-b]pyrazines, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] [3] This guide presents a head-to-head comparison of the in vitro kinase inhibitory activities of Aloisine RP106 and its analogues with other commonly used CDK inhibitors. While a single study profiling all compounds against the same comprehensive kinase panel is not available, this guide collates data from various reputable sources to provide a comparative overview. It is important to note that Aloisine RP106 is distinct from Aloisine A (also known as RP107).[4][5]

Kinase Selectivity Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of **Aloisine RP106**, Aloisine A, Flavopiridol, Roscovitine, and Olomoucine against a panel of kinases. Lower IC50 values indicate greater potency.



Table 1: Selectivity Profile of Aloisine RP106 and Aloisine A

Kinase Target	Aloisine RP106 IC50 (μM)	Aloisine A (RP107) IC50 (μM)
CDK1/cyclin B	0.70[1][6]	0.15[4]
CDK2/cyclin A	-	0.12[4]
CDK2/cyclin E	-	0.4[4]
CDK5/p25	1.5[1][6]	0.16[4]
GSK-3α	-	0.5[4]
GSK-3β	0.92[1][6]	1.5[4]
ERK1	-	18[4]
ERK2	-	22[4]
JNK	-	~3-10[4]
PIM1	-	>10
Insulin Receptor Tyrosine Kinase	-	60
Protein Kinase C (α , β 1, β 2, γ , δ , ϵ , η , ξ)	-	>100[4]

Data for a broader panel of 26 kinases for Aloisine A can be found in Mettey et al., J. Med. Chem. 2003, 46(2), 222-236.[3]

Table 2: Comparative Selectivity Profiles of Common CDK Inhibitors



Kinase Target	Flavopiridol IC50 (nM)	Roscovitine IC50 (μM)	Olomoucine II IC50 (μM)
CDK1/cyclin B	30[7]	0.65[8][9]	7.6[10][11]
CDK2/cyclin A	170[7]	0.7[9]	-
CDK2/cyclin E	-	0.7[9]	0.1[10][11]
CDK4/cyclin D1	100[7]	>100[8]	19.8[10][11]
CDK5/p35	-	0.16[8][9]	-
CDK6	60[12]	>100[8]	-
CDK7/cyclin H	875[12]	0.49[13]	0.45[10][11]
CDK9/cyclin T	20[12]	-	0.06[10][11]
GSK-3	280[12]	-	-
ERK1	>14,000	34[13]	-
ERK2	>14,000	14[13]	32[14]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanism of Action

Aloisines, including RP106, act as competitive inhibitors of ATP binding to the catalytic subunit of CDKs and GSK-3.[1][3] Inhibition of specific CDKs leads to cell cycle arrest. Aloisine A has been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[3] G1 arrest is likely mediated by the inhibition of CDK2, which is crucial for the G1/S transition, while G2 arrest is attributed to the inhibition of CDK1/cyclin B, the key regulator of entry into mitosis.

Caption: Aloisine RP106 induces cell cycle arrest at G1 and G2 phases.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 values of inhibitors like **Aloisine RP106**. This protocol is based on methodologies commonly

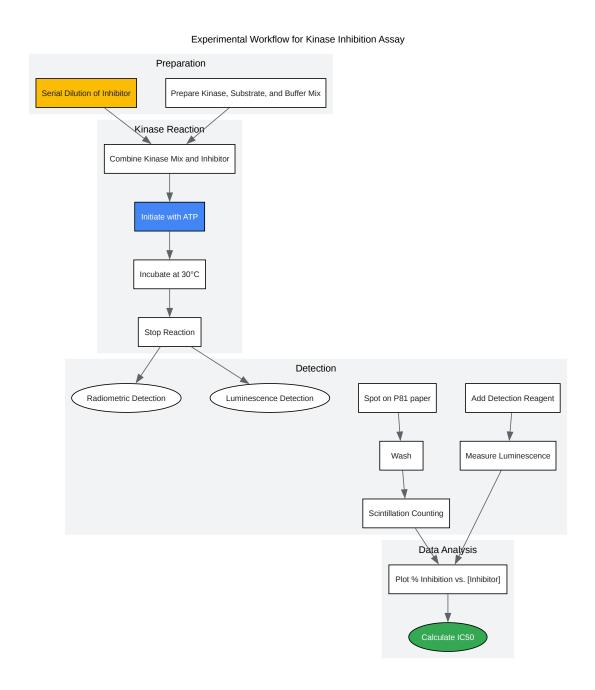


used for CDK and GSK-3 assays.[15][16][17][18][19][20][21][22][23][24][25][26]

- 1. Reagents and Buffers:
- Kinase: Purified recombinant human CDK1/cyclin B, CDK5/p25, or GSK-3β.
- Substrate: Histone H1 for CDKs, or a specific peptide substrate like GS-1 for GSK-3.
- Kinase Assay Buffer: Typically contains MOPS or HEPES buffer (pH ~7.2-7.5), MgCl2, EGTA, EDTA, and DTT.
- ATP: [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays.
- Inhibitor: Aloisine RP106 or other test compounds dissolved in DMSO.
- Stopping Reagent: Phosphoric acid for radiometric assays or a specific reagent for luminescence-based assays.
- 2. Assay Procedure:
- Prepare serial dilutions of the inhibitor in the kinase assay buffer.
- In a microplate, add the kinase, substrate, and inhibitor solution.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding the stopping reagent.
- For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
- For luminescence-based assays (e.g., ADP-Glo[™]), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.



• Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

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